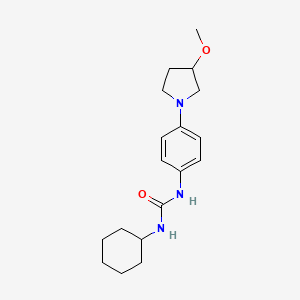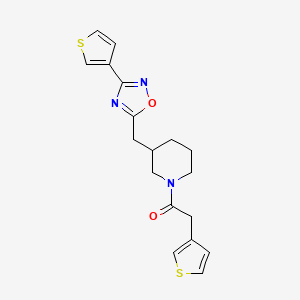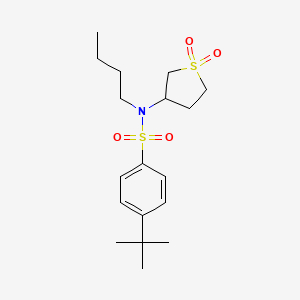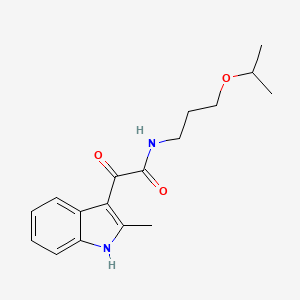
N-(3-isopropoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-isopropoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, commonly known as IPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPPI is a synthetic derivative of indole-2-carboxylic acid and has been found to possess various biological activities, making it a promising candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of IPPI is not yet fully understood. However, it has been suggested that IPPI may exert its biological activities by inhibiting specific enzymes or signaling pathways in the body.
Biochemical and Physiological Effects:
IPPI has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that IPPI can inhibit the growth of cancer cells and induce apoptosis. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, IPPI has been shown to possess analgesic properties by modulating the activity of specific receptors in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using IPPI in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. This makes it a useful tool for studying the structure-activity relationships of various compounds. However, the limitations of using IPPI in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of IPPI. One potential area of research is the development of IPPI-based drugs for the treatment of various diseases such as cancer and inflammatory disorders. Another area of research is the use of IPPI as a starting material for the synthesis of novel compounds with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of IPPI and its potential applications in various fields.
Métodos De Síntesis
IPPI can be synthesized using a variety of methods, including the reaction of indole-2-carboxylic acid with isopropyl alcohol and acetic anhydride. This method involves the use of a catalyst such as pyridine and results in the formation of IPPI as a white crystalline solid.
Aplicaciones Científicas De Investigación
IPPI has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, IPPI has been found to possess antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as an antifungal and antibacterial agent.
Propiedades
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-propan-2-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11(2)22-10-6-9-18-17(21)16(20)15-12(3)19-14-8-5-4-7-13(14)15/h4-5,7-8,11,19H,6,9-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOPHPBIMAUYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

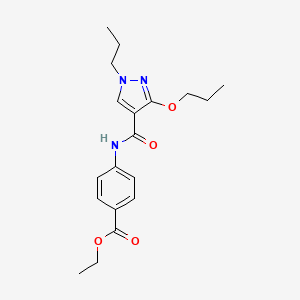
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2786838.png)

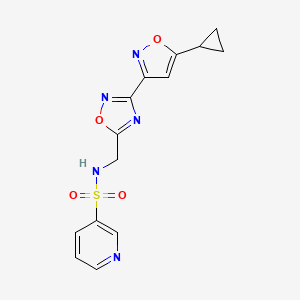


![6-[(Cycloheptylamino)sulfonyl]chromen-2-one](/img/structure/B2786848.png)

![1,6,7-trimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786852.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2786853.png)

